
tert-butyl 6-amino-1,4-thiazepane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-amino-1,4-thiazepane-4-carboxylate (TBATC) is an organic compound with a molecular formula of C10H16N2O2S. It is a member of the thiazepane family, which are heterocyclic compounds containing a sulfur atom and nitrogen atom in a five-membered ring. TBATC has a variety of applications in the field of organic synthesis and scientific research.
Aplicaciones Científicas De Investigación
Tert-butyl 6-amino-1,4-thiazepane-4-carboxylate is widely used in scientific research for its unique properties. It is a useful tool for scientists studying the synthesis of heterocyclic compounds, as it can be used as a starting material for the synthesis of other thiazepane derivatives. It is also used in the synthesis of pharmaceuticals, as it can be used to create compounds with anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, tert-butyl 6-amino-1,4-thiazepane-4-carboxylate is used in the synthesis of organic dyes and pigments, as it can be used to create compounds with fluorescent and photoluminescent properties.
Mecanismo De Acción
The exact mechanism of action of tert-butyl 6-amino-1,4-thiazepane-4-carboxylate is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which then triggers a signal transduction pathway leading to a physiological response. This response can vary depending on the type of protein that is bound. For example, when tert-butyl 6-amino-1,4-thiazepane-4-carboxylate binds to an enzyme, it can inhibit the enzyme’s activity, leading to a decrease in the production of a particular biochemical.
Biochemical and Physiological Effects
tert-butyl 6-amino-1,4-thiazepane-4-carboxylate has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been found to have antioxidant and neuroprotective effects. Additionally, it has been found to have anti-diabetic and anti-obesity effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 6-amino-1,4-thiazepane-4-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic, making it a safe compound to use in laboratory experiments. However, tert-butyl 6-amino-1,4-thiazepane-4-carboxylate also has some limitations. It is relatively insoluble in organic solvents, making it difficult to use in certain experiments. Additionally, it has a relatively short shelf life, making it difficult to store for long periods of time.
Direcciones Futuras
Tert-butyl 6-amino-1,4-thiazepane-4-carboxylate has a variety of potential future applications. It could be used as a starting material for the synthesis of other thiazepane derivatives, which could have applications in the pharmaceutical industry. Additionally, it could be used to create compounds with fluorescent and photoluminescent properties, which could be useful in the field of optoelectronics. Finally, it could be used to create compounds with anti-inflammatory, anti-cancer, and anti-bacterial properties, which could be useful in the field of medicine.
Métodos De Síntesis
Tert-butyl 6-amino-1,4-thiazepane-4-carboxylate can be synthesized through a simple three-step reaction. The first step involves reacting tert-butyl-2-chloro-5-thio-1,3-dioxane (TBTCD) with sodium hydroxide in aqueous ethanol, which yields tert-butyl-2-amino-5-thio-1,3-dioxane (TBATD). The second step involves the reaction of TBATD with ethyl chloroformate in the presence of a base, which yields tert-butyl 6-amino-1,4-thiazepane-4-carboxylate (tert-butyl 6-amino-1,4-thiazepane-4-carboxylate). The third step involves the hydrolysis of tert-butyl 6-amino-1,4-thiazepane-4-carboxylate with aqueous hydrochloric acid, which yields tert-butyl 6-amino-1,4-thiazepane-4-carboxylic acid (tert-butyl 6-amino-1,4-thiazepane-4-carboxylateA).
Propiedades
IUPAC Name |
tert-butyl 6-amino-1,4-thiazepane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c1-10(2,3)14-9(13)12-4-5-15-7-8(11)6-12/h8H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVXQVCOGCKMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate | |
CAS RN |
1784394-67-7 |
Source


|
| Record name | tert-butyl 6-amino-1,4-thiazepane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


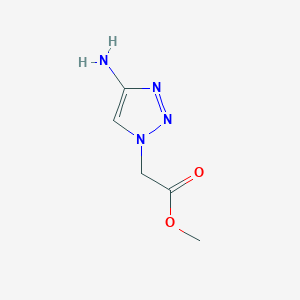
![2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide](/img/structure/B6598586.png)
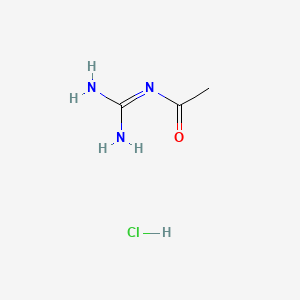


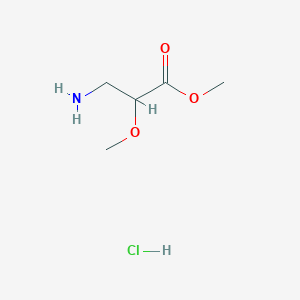
![1,3-dimethyl 2-[4-(benzyloxy)phenyl]propanedioate](/img/structure/B6598606.png)
![6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one](/img/structure/B6598629.png)
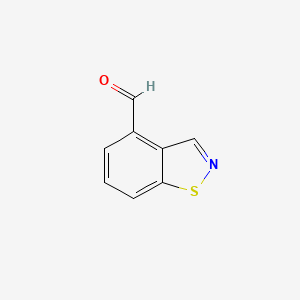

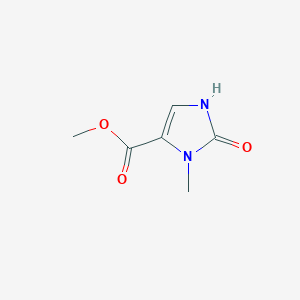
![7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol](/img/structure/B6598648.png)
